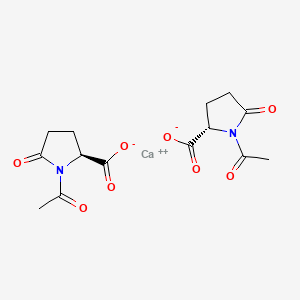

Calcium bis(1-acetyl-5-oxo-L-prolinate)

Description

Contextualizing L-Proline Derivatives and Analogues in Chemical Biology

L-proline, unique among the 20 proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, holds a special status in chemical biology. chembk.comnih.gov This rigid cyclic structure imposes significant conformational constraints on the polypeptide backbone, often inducing turns or "breaks" in secondary structures like α-helices and β-sheets. nih.gov Because of this structural role, proline and its derivatives are critical in determining the three-dimensional architecture and folding of proteins, most notably in the triple helix of collagen, where it is often post-translationally hydroxylated. chembk.comnih.gov

In fundamental research, synthetic proline analogues and derivatives are invaluable tools. nih.gov They serve as probes for investigating cellular metabolism, protein structure, and macromolecule synthesis. nih.gov For instance, derivatives like 3,4-dehydro-DL-proline can inhibit the proper folding of pro-collagen, providing a mechanism to study fibrotic processes. nih.gov Furthermore, the unique stereochemistry of the proline ring has made it a cornerstone of asymmetric organocatalysis, where it and its derivatives are used to catalyze stereoselective reactions such as aldol (B89426) and Mannich reactions with high efficiency and enantioselectivity. nih.gov

The ligand in the title compound, 1-acetyl-5-oxo-L-prolinate, is a derivative of L-proline. It is formed from the cyclization of an N-terminal glutamic acid or glutamine residue, creating a lactam known as pyroglutamic acid (or 5-oxoproline). wikipedia.org This modification is itself a subject of study in protein maturation and disease, as the formation of pyroglutamate (B8496135) at the N-terminus of peptides and proteins can alter their stability and biological activity. nih.gov

Significance of Acetylated Amino Acid Complexes in Biochemical Investigations

Acetylation is a ubiquitous and vital post-translational modification that extends the functional diversity of the proteome. calpaclab.com This process, involving the addition of an acetyl group, typically occurs at the α-amino group of a protein's N-terminus or the ε-amino group of internal lysine (B10760008) residues. rupahealth.com N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 85% of proteins. calpaclab.com It can play a crucial role in protein stability, subcellular localization, and regulating protein-protein interactions. calpaclab.com

In biochemical investigations, acetylated amino acids and their complexes are studied to understand these regulatory mechanisms. For example, the acetylation of lysine residues on histone tails is a key epigenetic mark that modulates chromatin structure and gene expression. calpaclab.com The acetyl group neutralizes the positive charge of the lysine side chain, weakening its interaction with the negatively charged DNA backbone and creating a more open chromatin state conducive to transcription.

The ligand "1-acetyl-5-oxo-L-prolinate" features an acetyl group on the nitrogen of the pyrrolidine ring. This N-acetylation fundamentally alters the chemical nature of the parent molecule, pyroglutamic acid. It removes the proton-donating ability of the amide nitrogen and introduces a new carbonyl group, which can itself act as a hydrogen bond acceptor or a coordination site for metal ions. Studying complexes involving such N-acetylated amino acid derivatives provides insight into how this modification can influence metal binding and the subsequent structural and functional properties of the resulting metallo-organic assembly.

Overview of Calcium Coordination Chemistry in Biological Systems

Calcium is a vital second messenger in a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. nih.govnih.gov Its biological efficacy is rooted in its unique coordination chemistry. wikipedia.org The Ca²⁺ ion is a hard Lewis acid, showing a strong preference for binding to "hard" oxygen-containing ligands such as carboxylate groups, phosphate (B84403) groups, and the carbonyls of peptide backbones. scholarsresearchlibrary.com

Unlike more structurally rigid ions such as Mg²⁺, which strongly favors a 6-coordinate octahedral geometry, Ca²⁺ is highly flexible. scholarsresearchlibrary.com It can readily accommodate a range of coordination numbers, typically from 6 to 8 but sometimes higher, with irregular and flexible bond angles and lengths. This adaptability allows calcium to bind to the often irregularly shaped binding sites presented by proteins. The interaction between Ca²⁺ and its ligands is primarily electrostatic, and the ion's relatively low hydration energy allows for the rapid, reversible binding and dissociation required for its role in signaling. wikipedia.org

In protein binding sites, Ca²⁺ is often chelated by multiple ligands in a multidentate fashion. Carboxylate groups from aspartate or glutamate (B1630785) residues are common ligands and can coordinate in either a monodentate (one oxygen) or bidentate (both oxygens) fashion. scholarsresearchlibrary.com In the context of Calcium bis(1-acetyl-5-oxo-L-prolinate), the ligand presents two potential oxygen-based coordination sites: the carboxylate group and the ketone group of the pyroglutamate ring. Understanding how these sites interact with the central calcium ion is fundamental to characterizing the complex.

Interactive Table: Key Properties of Biological Calcium Coordination (Note: Data compiled from multiple sources. wikipedia.orgscholarsresearchlibrary.com)

| Property | Description | Typical Value/Characteristic | Significance in Biology |

| Ionic Radius | The size of the Ca²⁺ ion. | ~1.00 Å (for 6-coordination) | Larger radius than Mg²⁺, allowing for higher and more flexible coordination numbers. |

| Coordination Number (CN) | The number of ligand atoms bonded to the central Ca²⁺ ion. | Typically 6, 7, or 8. | High flexibility allows binding to diverse and irregular protein sites. |

| Coordination Geometry | The spatial arrangement of ligands around the Ca²⁺ ion. | Irregular; often described as distorted polyhedra (e.g., pentagonal bipyramid for CN=7). | Adaptability to protein binding pockets that are not perfectly symmetrical. |

| Preferred Ligands | The types of atoms Ca²⁺ preferentially binds to. | Oxygen atoms (from carboxylates, phosphates, carbonyls, water). | Matches the functional groups widely available in biological molecules. |

| Binding Energy | The strength of the Ca²⁺-ligand interaction. | Moderate; allows for rapid and reversible binding. | Essential for its role as a transient second messenger in signaling pathways. |

| Ligand Exchange Rate | The speed at which ligands can enter and leave the coordination sphere. | Fast. | Enables rapid responses to changes in cellular Ca²⁺ concentration. |

Research Gaps and Fundamental Questions Pertaining to Calcium bis(1-acetyl-5-oxo-L-prolinate)

Synthesis and Structural Characterization:

What is an efficient and reproducible method for the synthesis of pure, crystalline Calcium bis(1-acetyl-5-oxo-L-prolinate)? While a general approach might involve reacting 1-acetyl-5-oxo-L-proline with a calcium salt like calcium chloride in an aqueous solution, the optimal conditions have not been established.

What is the precise solid-state structure of the complex? X-ray crystallography is needed to determine the exact coordination number and geometry of the calcium ion, the bond lengths and angles, and the role of each potential oxygen ligand (carboxylate, ketone, and acetyl carbonyl) in coordination. It would also reveal the role of any water molecules in the coordination sphere.

What is its structure in solution? Spectroscopic techniques like NMR would be essential to understand its behavior in different solvents and to compare the solution structure to the solid-state crystal structure.

Chemical and Physical Properties:

What are the thermodynamic stability and formation constants of the complex? Isothermal titration calorimetry could be used to quantify the binding affinity between Ca²⁺ and the 1-acetyl-5-oxo-L-prolinate ligand.

How does the N-acetylation affect binding affinity and selectivity for Ca²⁺ compared to the non-acetylated pyroglutamate ligand or other biological calcium chelators?

What is the solubility profile of the compound in aqueous and organic solvents?

Potential Functional Roles and Applications:

Could this complex serve as a model system for studying calcium binding in more complex biological environments where N-acetylation is present?

Does the complex possess any unique catalytic or material properties? The defined stereochemistry and presence of a chiral metal center could make it a candidate for applications in asymmetric catalysis.

Could it be used as a targeted delivery vehicle or a probe in biological systems, leveraging the specific chemical properties of the N-acetylated pyroglutamate ligand?

Addressing these questions through systematic fundamental research would not only characterize a novel chemical entity but also deepen our understanding of how N-acetylation influences metal ion coordination in biological and chemical systems.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

70050-42-9 |

|---|---|

Molecular Formula |

C14H16CaN2O8 |

Molecular Weight |

380.36 g/mol |

IUPAC Name |

calcium;(2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C7H9NO4.Ca/c2*1-4(9)8-5(7(11)12)2-3-6(8)10;/h2*5H,2-3H2,1H3,(H,11,12);/q;;+2/p-2/t2*5-;/m00./s1 |

InChI Key |

RXKFZUOXNGCGIC-MDTVQASCSA-L |

Isomeric SMILES |

CC(=O)N1[C@@H](CCC1=O)C(=O)[O-].CC(=O)N1[C@@H](CCC1=O)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C(=O)[O-].CC(=O)N1C(CCC1=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthesis of the 1-Acetyl-5-oxo-L-prolinate Ligand

The creation of the 1-acetyl-5-oxo-L-prolinate ligand is a critical precursor to forming the final calcium compound. This process involves intricate organic synthesis techniques, including the formation of the core pyrrolidone ring and the stereoselective introduction of desired functional groups.

Multi-component Reaction Approaches for Pyrrolidone Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical route to construct the pyrrolidone ring, a key structural feature of the ligand. tandfonline.com These reactions involve the combination of three or more starting materials in a single step to form a complex product, minimizing waste and simplifying purification processes. tandfonline.comorganic-chemistry.org

Several named MCRs are applicable to the synthesis of pyrrolidone derivatives, including the Ugi and Passerini reactions. rloginconsulting.comnih.gov For instance, an Ugi four-component reaction (Ugi-4CR) can be designed to directly yield a pyrrolidone derivative. rloginconsulting.com The versatility of MCRs allows for the incorporation of diverse functional groups by varying the initial components, which can include aldehydes, amines, carboxylic acids, and isocyanides. tandfonline.comrloginconsulting.comnih.gov The formation of the pyrrolidone ring often proceeds through a cascade of elementary reactions, culminating in an irreversible cyclization step. organic-chemistry.org

Recent advancements have highlighted the use of various catalysts and reaction conditions to promote MCRs for pyrrolidine (B122466) synthesis, including the use of salts and the generation of azomethine ylides as reactive intermediates. tandfonline.com These methods provide access to a wide library of polysubstituted pyrrolidines. tandfonline.com

Table 1: Comparison of Multi-component Reactions for Pyrrolidone Synthesis

| Reaction Name | Key Reactants | Advantages |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | High convergence, diversity of products. rloginconsulting.comnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Forms α-acyloxy carboxamides, can be adapted for pyrrolidone synthesis. rloginconsulting.comnih.gov |

| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | Stereoselective formation of the pyrrolidine ring. tandfonline.com |

This table provides a simplified overview of common MCRs applicable to pyrrolidone synthesis.

Stereoselective Synthesis of L-Proline and its Acetylated Analogues

The "L" configuration of the prolinate ligand is crucial, necessitating stereoselective synthetic methods. The synthesis of proline and its analogues with specific stereochemistry is a well-established area of organic chemistry. nih.gov

One common strategy involves the diastereoselective alkylation of proline derivatives. nih.gov The stereochemical outcome of these reactions can be influenced by the choice of protecting groups on the nitrogen atom and the nature of the alkylating agent. nih.gov For example, the alkylation of enolates derived from N-Boc- or N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied to control the stereochemistry at the C2 position. nih.gov

Another approach is the use of chiral auxiliaries to guide the stereochemical course of the reaction. uow.edu.au Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with chiral dipolarophiles have been successfully employed to synthesize polyfunctionalized proline derivatives with a high degree of regio- and diastereoselectivity. uow.edu.au Furthermore, organocatalysis, using chiral bifunctional urea-type catalysts, has emerged as a powerful tool for the diastereoselective and enantioselective synthesis of unnatural proline-based amino acids. researchgate.net

The acetylation of the L-proline derivative to introduce the 1-acetyl group is typically a straightforward chemical transformation.

Development of Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.govmdpi.com Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. nih.govmdpi.com

For the synthesis of the 1-acetyl-5-oxo-L-prolinate ligand, green approaches could involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com

Solvent-free reactions or use of greener solvents: Techniques like grinding or using deep eutectic solvents (DESs) can minimize or eliminate the need for volatile and often toxic organic solvents. mdpi.comorientjchem.org For example, a mixture of L-proline and ethylene (B1197577) glycol has been used as an eco-friendly solvent system. mdpi.com

Catalytic methods: The use of efficient and recyclable catalysts can reduce the amount of reagents needed and simplify purification. unibo.it

These green protocols aim to make the synthesis of the ligand more sustainable and economically viable. nih.govunibo.it

Complexation Chemistry of Calcium with 1-Acetyl-5-oxo-L-prolinate

The formation of Calcium bis(1-acetyl-5-oxo-L-prolinate) involves the reaction of the synthesized ligand with a suitable calcium source. The nature of this interaction and the methods used to achieve complexation are key aspects of its chemistry.

Mechanochemical Synthesis Approaches for Calcium Complexes

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and often more efficient route to synthesize metal complexes. mdpi.com This approach is considered a green synthetic method as it can reduce or eliminate the need for solvents, leading to less waste and simpler work-up procedures. mdpi.comorientjchem.org

In the context of Calcium bis(1-acetyl-5-oxo-L-prolinate), a mechanochemical approach would involve the direct grinding of the 1-acetyl-5-oxo-L-prolinate ligand with a solid calcium salt. The mechanical force facilitates the reaction between the solid reactants, leading to the formation of the calcium complex. This method can be particularly advantageous for producing materials in a solid, ready-to-use form.

Exploration of Alternative Calcium Source Reagents

The choice of the calcium source can influence the reaction conditions and the purity of the final product. While common sources like calcium chloride or calcium carbonate are often used, the exploration of alternative reagents can offer advantages.

For instance, using a more soluble calcium salt might be beneficial for solution-based syntheses, allowing for milder reaction conditions. Conversely, for mechanochemical synthesis, the physical properties of the calcium source, such as its hardness and particle size, could affect the reaction efficiency. The study of different calcium precursors is an important aspect of optimizing the synthesis of the target complex. Research into the complexation of calcium with various bioligands indicates that the nature of the ligand and the calcium source can significantly impact the structure and stability of the resulting complex. frontiersin.org

Systematic Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological or chemical activity. For Calcium bis(1-acetyl-5-oxo-L-prolinate), SAR studies focus on systematically altering different parts of the molecule—the pyrrolidone ring, the acetyl group, and the chiral center—to probe their influence on calcium chelation and other properties.

The pyrrolidone ring is a central scaffold in the ligand. Its modification is a key strategy for optimizing the chelating properties. The rational design of pyrrolidone ring analogues involves synthesizing derivatives with altered ring sizes, substitutions, or conformations to improve calcium binding affinity and selectivity. nih.gov

With the aid of molecular modeling, a new class of rigidified pyrrolidone-based Protein Kinase C (PKC) activators were rationally designed and stereoselectively synthesized. nih.govebi.ac.uk This highlights the potential of computational methods in designing novel analogues.

| Modification Strategy | Rationale | Expected Outcome on Calcium Chelation |

| Ring Contraction/Expansion | Altering the bite angle and steric profile of the ligand. | May improve or hinder the fit for the Ca²⁺ ion, impacting stability. |

| Substitution on the Ring | Introducing electron-donating or -withdrawing groups to modulate the basicity of the carboxylate group. | Enhanced electron density on the carboxylate oxygen could increase binding affinity. |

| Conformational Locking | Introducing bicyclic structures or bulky substituents to fix the ring in a pre-organized conformation for binding. rsc.org | Reduced entropic penalty upon chelation, leading to higher stability constants. |

Table 1: Rational Design Strategies for Pyrrolidone Ring Analogues

The acetyl group at the N-1 position of the pyrrolidone ring plays a significant role in the electronic properties and steric environment of the ligand. Diversification of this moiety offers a pathway to fine-tune the chelation characteristics.

Studies on similar compounds, such as 2,6,6-trimethyl-3-acetyl-4-aryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, have demonstrated that modifications to the acetyl group can influence calcium modulatory activities. nih.gov

| Modification | Rationale | Potential Impact on Chelation |

| Chain Length Variation | Altering the steric bulk and flexibility around the nitrogen atom. | Longer chains might introduce unfavorable steric interactions or, conversely, provide additional stabilizing interactions. |

| Introduction of Heteroatoms | Replacing the acetyl methyl group with moieties containing oxygen or nitrogen to introduce additional coordination sites. | Could lead to a higher denticity of the ligand and stronger binding to calcium. |

| Aromatic Substitution | Replacing the acetyl group with a benzoyl group or other aromatic acyl groups. | Can influence the electronic properties of the amide nitrogen and the overall conformation of the ligand. |

Table 2: Strategies for Structural Diversification of the Acetyl Moiety

The stereochemistry of the L-proline unit is a critical determinant of the three-dimensional structure of the resulting calcium complex. The specific arrangement of the carboxylate and acetyl groups in space, dictated by the (S)-configuration of the α-carbon, is crucial for effective chelation. rsc.org

Investigations into the chiral stereochemistry involve the synthesis and evaluation of diastereomers or enantiomers to understand the stereochemical requirements for optimal calcium binding. L-proline and its derivatives are known to be excellent chiral building blocks in organic synthesis. libretexts.orgresearchgate.net The inherent chirality of proline is often exploited to induce stereoselectivity in chemical reactions. libretexts.org

The interaction between chiral molecules is highly specific, often compared to a hand fitting into a glove. csbsju.edu This principle is fundamental to understanding why the L-enantiomer of the prolinate ligand might exhibit different chelation properties compared to its D-enantiomer or a racemic mixture. The use of a pure enantiomer, such as L-proline, can lead to the formation of diastereomeric complexes when interacting with other chiral molecules. csbsju.edu

| Stereochemical Variation | Objective of Investigation | Expected Finding |

| Use of D-Proline | To determine the enantiomeric specificity of calcium chelation. | The resulting diastereomeric calcium complex may exhibit different stability and spectroscopic properties. |

| Use of Racemic Proline | To assess the impact of a mixture of stereoisomers on complex formation. | May lead to the formation of a mixture of diastereomeric complexes with potentially different properties than the enantiomerically pure complex. |

| Epimerization at other centers | If other chiral centers are introduced, to study their influence on the overall chelate structure. | The relative stereochemistry of multiple chiral centers can significantly alter the preorganization and stability of the ligand-metal complex. |

Table 3: Investigations into the Chiral Stereochemistry of the Proline Moiety

Structural Characterization and Advanced Theoretical Analysis

Spectroscopic and Diffraction-Based Structural Elucidation Methodologies

The precise arrangement of atoms and the conformational landscape of Calcium bis(1-acetyl-5-oxo-L-prolinate) can be determined through a combination of powerful analytical techniques. These methods provide critical insights into both the solid-state structure and the behavior of the compound in solution.

X-ray Crystallographic Analysis of Calcium-Acetyl-Pyrrolidone Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. While a specific crystal structure for Calcium bis(1-acetyl-5-oxo-L-prolinate) is not publicly available, the principles of X-ray diffraction analysis of related calcium-containing compounds and complexes provide a robust framework for what to expect.

Based on studies of other calcium-binding proteins and coordination complexes, it is anticipated that the calcium ion would adopt a coordination number ranging from six to eight, interacting with the carboxylate oxygen atoms and potentially the acetyl carbonyl oxygen atoms of the prolinate ligands. The resulting coordination sphere would likely exhibit a distorted geometry. For instance, crystallographic analyses of Ca2+-dependent antifreeze proteins have revealed detailed coordination environments and the unit-cell parameters, which are fundamental for understanding the structure-function relationship. nih.govnih.gov Similarly, studies on other calcium-binding proteins have successfully elucidated their three-dimensional structures, providing precedence for the type of data that would be obtained for Calcium bis(1-acetyl-5-oxo-L-prolinate). nih.gov

Table 1: Hypothetical Crystallographic Data for Calcium bis(1-acetyl-5-oxo-L-prolinate)

| Parameter | Expected Value/Information |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined from diffraction data |

| Ca²⁺ Coordination Number | Likely 6, 7, or 8 |

| Ca-O Bond Lengths | Expected to be in the range of 2.3 - 2.6 Å |

| Ligand Conformation | The puckering of the pyrrolidone ring and the orientation of the acetyl group relative to the ring would be precisely determined. |

| Intermolecular Interactions | Hydrogen bonding and van der Waals forces influencing the crystal packing would be identified. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. For Calcium bis(1-acetyl-5-oxo-L-prolinate), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and NOESY) would provide a wealth of information about its conformation and the interactions between the calcium ion and the prolinate ligands in a solvated state.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for the 1-acetyl-5-oxo-L-prolinate Ligand

| Proton(s) | Predicted Chemical Shift (ppm) in D₂O | Notes |

| Acetyl (CH₃) | ~2.0 - 2.5 | The exact shift would be influenced by the local electronic environment and the cis/trans conformation of the acetyl group. |

| Pyrrolidone Ring (CH₂) | ~1.8 - 2.8 | Protons on the pyrrolidone ring would exhibit complex splitting patterns due to geminal and vicinal coupling. |

| Pyrrolidone Ring (α-CH) | ~4.0 - 4.5 | The chemical shift of the alpha-proton is expected to be sensitive to the coordination state of the adjacent carboxylate group with the calcium ion. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. These complementary methods are powerful for identifying functional groups and probing the nature of chemical bonding within Calcium bis(1-acetyl-5-oxo-L-prolinate).

The IR and Raman spectra would be dominated by characteristic bands corresponding to the various functional groups present in the molecule. Theoretical and experimental studies on related N-acetylated amino acids and their salts provide a basis for assigning these vibrational modes. researchgate.nettechnologynetworks.comspectroscopyonline.comuc.pt

Key vibrational modes to be analyzed would include:

C=O Stretching (Amide I): A strong band associated with the carbonyl group of the pyrrolidone ring.

C=O Stretching (Acetyl): A distinct carbonyl stretching band from the acetyl group.

COO⁻ Stretching (Carboxylate): The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly indicative of its coordination to the calcium ion. The positions of these bands would differ significantly from those of the protonated carboxylic acid.

C-N Stretching: Vibrations associated with the carbon-nitrogen bonds within the pyrrolidone ring.

CH₂, CH₃ Stretching and Bending: Vibrations corresponding to the aliphatic portions of the molecule.

The interaction of the carboxylate and potentially the acetyl carbonyl groups with the Ca²⁺ ion would lead to characteristic shifts in their stretching frequencies compared to the free ligand, providing direct evidence of coordination.

Table 3: Expected Characteristic Vibrational Frequencies for Calcium bis(1-acetyl-5-oxo-L-prolinate)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| C=O Stretch (Amide I) | 1640 - 1680 | IR (strong), Raman (moderate) |

| C=O Stretch (Acetyl) | 1700 - 1740 | IR (strong), Raman (strong) |

| COO⁻ Asymmetric Stretch | 1550 - 1610 | IR (strong) |

| COO⁻ Symmetric Stretch | 1400 - 1450 | IR (moderate) |

| C-N Stretch | 1100 - 1300 | IR, Raman |

| N-H Stretch (if present) | 3200 - 3400 | IR (moderate) |

Advanced Computational Chemistry and Molecular Modeling

In the absence of comprehensive experimental data, advanced computational methods serve as powerful tools to predict and understand the structural and dynamic properties of Calcium bis(1-acetyl-5-oxo-L-prolinate).

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, optimized geometry, and vibrational frequencies of the compound. These calculations can be performed on a single molecule or a small cluster to model the immediate coordination environment of the calcium ion.

DFT calculations on related systems, such as N-acetylated amino acids, have been successfully used to compute vibrational spectra that show good agreement with experimental data. researchgate.net For Calcium bis(1-acetyl-5-oxo-L-prolinate), such calculations would allow for the determination of the most stable conformation of the ligands, the nature of the bonding between the calcium ion and the ligands (i.e., the degree of covalent versus ionic character), and the distribution of electronic charge throughout the molecule. Furthermore, these calculations can help in the assignment of complex vibrational spectra by predicting the frequencies and intensities of the different vibrational modes.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of the interactions and conformational changes of Calcium bis(1-acetyl-5-oxo-L-prolinate) in a simulated environment, such as in aqueous solution.

While specific MD simulations for this compound have not been reported, numerous studies on the conformational dynamics of calcium-binding proteins and the chelation of calcium by various organic molecules provide a clear methodological precedent. nih.govfrontiersin.orguu.nlnih.govresearchgate.net An MD simulation would typically involve the following steps:

System Setup: A model of the Calcium bis(1-acetyl-5-oxo-L-prolinate) complex would be placed in a simulation box filled with water molecules.

Force Field Application: A suitable force field, which defines the potential energy of the system as a function of the atomic coordinates, would be applied.

Simulation: The classical equations of motion would be solved iteratively to track the positions and velocities of all atoms over time.

The resulting trajectory would provide a wealth of information, including:

The stability of the calcium-ligand complex over time.

The flexibility of different parts of the prolinate ligands.

The nature and dynamics of the hydration shell around the complex.

The conformational landscape of the pyrrolidone ring and the acetyl group.

Analysis of the root mean squared fluctuations (RMSF) of atomic positions can identify the more rigid and flexible regions of the molecule, while analysis of the radial distribution functions between the calcium ion and the ligand's oxygen atoms can provide insights into the coordination structure in solution.

In Silico Prediction of Putative Biological Target Interactions

While specific in silico studies targeting Calcium bis(1-acetyl-5-oxo-L-prolinate) are not widely available in peer-reviewed literature, the biological activity of its core structure, 5-oxo-L-proline (pyroglutamic acid), offers valuable insights into its potential molecular targets.

A primary enzyme of interest is 5-oxo-L-prolinase (5-OPase) , which plays a pivotal role in the γ-glutamyl cycle, a key pathway for the synthesis and metabolism of the crucial antioxidant, glutathione (B108866) (GSH). nih.govresearchgate.net GSH is instrumental in protecting cells from the cytotoxic effects of treatments like chemotherapy and radiation. nih.govresearchgate.net Research on analogues of 5-oxo-L-proline, such as L-2-oxothiazolidine-4-carboxylate, has demonstrated that they can be metabolized by 5-OPase. nih.govresearchgate.net

Given that Calcium bis(1-acetyl-5-oxo-L-prolinate) is a derivative of 5-oxo-L-proline, it is plausible that the compound itself, or its metabolites following de-acetylation, could interact with 5-OPase. The expression of this enzyme has been observed to vary between different tissue types. Notably, studies have found significantly lower levels of 5-OPase in certain human tumor tissues, including those of the stomach and lung, when compared to the surrounding normal tissues. nih.gov This differential expression highlights 5-OPase as a potential target for therapeutic intervention. nih.govresearchgate.net

Further computational modeling, such as molecular docking and simulation studies, would be required to definitively determine the binding affinity and interaction mechanisms of Calcium bis(1-acetyl-5-oxo-L-prolinate) with 5-OPase and other potential biological targets.

Table 1: Putative Biological Target Information for the 5-oxo-L-proline Moiety

| Target Protein | Function | Relevance | Citation |

|---|

Conformational Analysis and Intermolecular Interactions

The three-dimensional architecture and dynamic behavior of Calcium bis(1-acetyl-5-oxo-L-prolinate) are governed by the spatial arrangement of its constituent ions: a single calcium (Ca²⁺) cation and two 1-acetyl-5-oxo-L-prolinate anions.

Intermolecular interactions are fundamental to the compound's structure in both the solid state and in solution. The key forces at play include:

Ionic Interactions: The most dominant forces are the strong electrostatic attractions between the divalent calcium cation and the negatively charged carboxylate groups of the two prolinate anions. These interactions are the primary drivers for the formation of a stable, coordinated crystal lattice in the solid state.

Hydrogen Bonding: The oxygen atoms of the acetyl and lactam carbonyl groups, along with the carboxylate oxygens, can serve as effective hydrogen bond acceptors, readily interacting with protic solvents or other hydrogen bond donors.

Van der Waals Forces: These weaker, non-specific forces also contribute to the stability of the molecular packing in the solid state.

A definitive conformational analysis and a detailed map of intermolecular interactions would necessitate advanced experimental techniques, such as X-ray crystallography, or sophisticated computational approaches like quantum mechanics and molecular dynamics simulations. As of now, such specific studies for Calcium bis(1-acetyl-5-oxo-L-prolinate) are not extensively documented in the scientific literature. Therefore, the current understanding is based on established principles of stereochemistry and intermolecular force theory as applied to the molecule's constituent parts.

Table 2: Summary of Compound Components and Likely Interactions

| Component | Key Structural Features | Potential Intermolecular Interactions |

|---|---|---|

| Calcium ion (Ca²⁺) | Divalent cation | Ionic bonding with carboxylate groups |

| 1-acetyl-5-oxo-L-prolinate (anion) | Chiral center, five-membered pyrrolidone ring, N-acetyl group, carboxylate group | Ionic bonding (via carboxylate), Hydrogen bonding (via carbonyl oxygens), Van der Waals forces |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Calcium bis(1-acetyl-5-oxo-L-prolinate) |

| 5-oxo-L-proline |

| Pyroglutamic acid |

| Glutathione (GSH) |

| L-2-oxothiazolidine-4-carboxylate |

Mechanistic Investigations of Biological Interactions in Controlled Models

Cellular Uptake and Intracellular Localization Mechanisms

The entry of Calcium bis(1-acetyl-5-oxo-L-prolinate) into cells is a critical first step for any biological activity. The process can be mediated by specific transporters or occur through passive diffusion, with its subsequent distribution within the cell being a key determinant of its metabolic fate.

Characterization of Amino Acid Transporter Involvement (e.g., Proline Transporters)

Amino acid transporters are a large family of membrane proteins responsible for the movement of amino acids across biological membranes. Proline, a structurally similar amino acid, is transported by specific carriers such as SLC6A7 and SLC6A20. sigmaaldrich.comgenecards.orgnih.gov However, the N-acetylation of the proline ring in 1-acetyl-5-oxo-L-prolinate significantly alters its chemical properties. This modification is likely to reduce its affinity for proline-specific transporters. Research on the transport of 5-oxoproline (pyroglutamate), the non-acetylated form, has shown that its uptake is largely independent of amino acid transport systems. Instead, the monocarboxylate transporter SLC16A1 (MCT1) has been identified as the primary transporter for 5-oxoproline. Given that 1-acetyl-5-oxo-L-prolinate is also a monocarboxylate, it is plausible that it may also be a substrate for MCT1 or other monocarboxylate transporters.

Interactive Table: Key Transporters Potentially Involved in the Cellular Uptake of 5-oxo-L-prolinate and Related Compounds

| Transporter | Gene | Substrates | Transport Mechanism | Potential Relevance for 1-acetyl-5-oxo-L-prolinate |

| Proline Transporter | SLC6A7 | L-proline, GABA | Sodium-dependent symport | Low, due to N-acetylation altering the substrate's structure. sigmaaldrich.comgenecards.org |

| Proline Transporter | SLC6A20 | Proline, Glycine | Sodium-dependent symport | Low, structural modification by the acetyl group likely hinders recognition. nih.gov |

| Monocarboxylate Transporter 1 | SLC16A1 | Lactate, pyruvate, 5-oxoproline | Proton-coupled symport | High, as 1-acetyl-5-oxo-L-prolinate is a monocarboxylate derivative. |

Passive Diffusion Versus Active Transport Pathways

The ability of a molecule to passively diffuse across a cell membrane is largely dependent on its size, charge, and lipophilicity. nih.govlibretexts.org Small, uncharged, and hydrophobic molecules tend to diffuse more readily. The 1-acetyl-5-oxo-L-prolinate anion possesses a charge, which would generally hinder its passive diffusion across the lipid bilayer. However, the acetylation increases its lipophilicity compared to the non-acetylated 5-oxo-L-prolinate.

Active transport, on the other hand, requires energy and involves carrier proteins. khanacademy.orgopenaccessjournals.com The involvement of transporters like MCT1 would constitute a form of secondary active transport. Given the charged nature of the molecule and the existence of specific transporters for similar structures, it is more probable that its cellular uptake is mediated by a transporter rather than occurring primarily through passive diffusion.

Subcellular Distribution and Compartmentalization Studies

Once inside the cell, the subcellular localization of Calcium bis(1-acetyl-5-oxo-L-prolinate) would influence its interactions with enzymes and metabolic pathways. Studies on N-acetylglutamate synthase, an enzyme that produces an N-acetylated amino acid, have shown its localization within the mitochondria. nih.gov This suggests that N-acetylated amino acids can be present and metabolized within this organelle. The catabolism of proline also occurs in the mitochondria. d-nb.info However, proline biosynthesis is a cytosolic process. mdpi.com Without specific experimental data, the precise subcellular distribution of exogenously supplied 1-acetyl-5-oxo-L-prolinate remains speculative. It could potentially be found in the cytosol following transport across the plasma membrane, and may or may not be further transported into mitochondria or other organelles.

Interactions with Enzyme Systems and Metabolic Pathways

The metabolic fate of 1-acetyl-5-oxo-L-prolinate is dependent on its recognition and processing by intracellular enzymes. The acetyl group at the N-1 position is a key structural feature that would dictate its interaction with enzymes that typically act on proline or pyroglutamate (B8496135).

Substrate Specificity and Enzyme Kinetics with 5-oxo-L-Prolinase

5-oxo-L-prolinase is the enzyme responsible for the ATP-dependent hydrolysis of 5-oxo-L-proline to L-glutamate. nih.govuniprot.orgreactome.org Studies on the substrate specificity of this enzyme have revealed that a free, unsubstituted N-1 position on the pyroglutamate ring is a strict requirement for its catalytic activity. The presence of the acetyl group at this position in 1-acetyl-5-oxo-L-prolinate would therefore prevent its hydrolysis by 5-oxo-L-prolinase. This suggests that the compound would not be directly converted to glutamate (B1630785) via this pathway.

Interactive Table: Comparison of 5-oxo-L-prolinase Substrates

| Substrate | N-1 Position | Interaction with 5-oxo-L-prolinase |

| 5-oxo-L-proline | Unsubstituted (NH) | Hydrolyzed to L-glutamate |

| 1-acetyl-5-oxo-L-prolinate | Acetylated (N-COCH₃) | Not expected to be a substrate |

Modulation of Proline Metabolic Pathways (e.g., Biosynthesis, Catabolism)

Proline metabolism is a tightly regulated process involving both synthesis from glutamate and catabolism back to glutamate. d-nb.infonih.govfrontiersin.orgnih.gov The enzymes involved in these pathways, such as P5CS (Δ¹-pyrroline-5-carboxylate synthetase) in biosynthesis and proline dehydrogenase in catabolism, have specific substrate requirements. The structural dissimilarity of 1-acetyl-5-oxo-L-prolinate from proline and its metabolic intermediates makes it unlikely to be a direct substrate for these enzymes.

However, it is conceivable that the compound could have indirect effects on proline metabolism. For instance, if it were to be deacetylated by an N-acetyl-amino-acid deacetylase, the resulting 5-oxo-L-prolinate could then enter the gamma-glutamyl cycle. Alternatively, the presence of a high concentration of this compound or its metabolites could potentially allosterically regulate enzymes involved in proline metabolism, although there is no current evidence to support this.

Effects on Calcium-Dependent Enzymes and Signaling Cascades

While direct studies on Calcium bis(1-acetyl-5-oxo-L-prolinate) are limited, the effects of its constituent ion, calcium (Ca²⁺), on enzymatic and signaling pathways are well-documented. Calcium is a ubiquitous second messenger that translates external signals into specific cellular responses. youtube.com The transient increase in cytosolic Ca²⁺ concentration is detected by various calcium sensor proteins, which in turn modulate the activity of downstream enzymes. nih.govresearchgate.net

A primary effector of calcium signaling is Calmodulin (CaM), a highly conserved calcium-binding protein found in all eukaryotic cells. wikipedia.orgirispublishers.com Upon binding Ca²⁺, CaM undergoes a significant conformational change, exposing hydrophobic surfaces that allow it to interact with and regulate a multitude of target proteins, including protein kinases and phosphatases. irispublishers.comyoutube.com For instance, Ca²⁺/CaM-dependent protein kinases (CaMKs) are activated by binding to the Ca²⁺-CaM complex. nih.gov This activation allows CaMK to phosphorylate target proteins, transducing the calcium signal into a change in the phosphorylation state and activity of other cellular components. nih.gov

Other key enzymes regulated by calcium include certain isoforms of protein kinase C (PKC), adenylate cyclases, and the phosphatase calcineurin. The regulation is often complex, with the specific outcome depending on the amplitude, frequency, and spatial localization of the Ca²⁺ signal. youtube.comnih.gov This intricate system allows cells to respond appropriately to a wide array of stimuli, from neurotransmitters to growth factors. youtube.com

Investigation of Other Relevant Biochemical Pathways (e.g., TCA cycle, Urea (B33335) cycle)

The 1-acetyl-5-oxo-L-prolinate moiety of the compound is metabolically linked to central biochemical pathways. Following deacetylation, the resulting 5-oxo-L-proline (also known as pyroglutamic acid) is a substrate for the enzyme 5-oxoprolinase. nih.govnih.gov This ATP-dependent enzyme catalyzes the conversion of 5-oxo-L-proline into the amino acid L-glutamate. nih.govpnas.org

L-glutamate is a pivotal molecule that sits (B43327) at the crossroads of amino acid and carbohydrate metabolism. nih.gov Its metabolic fate directly connects it to both the Tricarboxylic Acid (TCA) cycle and the Urea cycle.

TCA Cycle Integration: Glutamate can be converted to α-ketoglutarate through two primary mechanisms: transamination reactions catalyzed by aminotransferases or oxidative deamination catalyzed by glutamate dehydrogenase. basicmedicalkey.comnih.gov α-ketoglutarate is a key intermediate of the TCA cycle, meaning the carbon skeleton of the 5-oxo-L-prolinate ligand can be utilized for cellular energy production. nih.gov

Urea Cycle Integration: The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. Glutamate plays a central role in this process. The nitrogen from many amino acids is first transferred to α-ketoglutarate to form glutamate. nih.gov Glutamate dehydrogenase can then release this nitrogen as a free ammonium (B1175870) ion (NH₄⁺), which, along with bicarbonate, enters the urea cycle as carbamoyl (B1232498) phosphate (B84403). basicmedicalkey.comthemedicalbiochemistrypage.org Alternatively, glutamate can transfer its amino group to oxaloacetate to form aspartate, which provides the second nitrogen atom for the synthesis of urea. basicmedicalkey.comnih.gov Therefore, the 5-oxo-L-prolinate ligand can serve as a source of both carbon for energy and nitrogen for excretion.

Table 1: Metabolic Fate of the 5-Oxo-L-prolinate Ligand

| Metabolite | Key Enzyme | Product | Linked Pathway |

|---|---|---|---|

| 5-Oxo-L-proline | 5-Oxoprolinase | L-Glutamate | γ-Glutamyl Cycle |

| L-Glutamate | Glutamate Dehydrogenase / Aminotransferases | α-Ketoglutarate | TCA Cycle |

| L-Glutamate | Glutamate Dehydrogenase / Aspartate Aminotransferase | Ammonium (NH₄⁺) / Aspartate | Urea Cycle |

Molecular Recognition and Ligand Binding Studies in In Vitro Systems

Characterization of Protein-Ligand Interactions (e.g., Calcium-Binding Proteins)

Molecular recognition is fundamental to the biological action of Calcium bis(1-acetyl-5-oxo-L-prolinate). This involves the interaction of both the calcium ion and the prolinate ligand with proteins.

Calcium ions typically bind to proteins at specific sites characterized by the presence of negatively charged amino acid residues, such as aspartate and glutamate, or other residues containing oxygen atoms in their side chains. youtube.com A common structural motif for Ca²⁺ binding is the "EF-hand," a helix-loop-helix structure found in proteins like calmodulin and troponin C. wikipedia.orgpnas.org In calmodulin, each of its two globular domains contains a pair of EF-hands, allowing one molecule to bind a total of four Ca²⁺ ions. irispublishers.com

The ligand portion, 5-oxo-L-proline, also engages in specific protein-ligand interactions. For example, its binding to the active site of 5-oxoprolinase is a prerequisite for its conversion to glutamate. nih.gov Studies with the bacterial 5-oxoprolinase from Pseudomonas putida show that the enzyme is composed of two distinct protein components (A and B). Component A binds the substrates (5-oxoproline and ATP), and this substrate-bound form is the entity that then interacts with Component B to form the active enzyme complex and complete the catalytic reaction. nih.gov

Investigation of Binding Affinities and Stoichiometries

The interaction between calcium and its target proteins is defined by specific binding affinities (often expressed as the dissociation constant, Kd) and stoichiometry. For calmodulin, the binding of four calcium ions is a cooperative process. wikipedia.org The two domains of calmodulin exhibit different affinities for Ca²⁺. The C-terminal domain has a higher affinity for calcium than the N-terminal domain. wikipedia.orgresearchgate.net

Furthermore, the binding of target proteins to calmodulin significantly increases its affinity for Ca²⁺, a key feature of its allosteric regulation. wikipedia.org For example, the average Kd for Ca²⁺ binding to calmodulin decreases substantially when it is complexed with target enzymes like phosphodiesterase, reflecting a large free-energy coupling between the binding of Ca²⁺ and the target protein. scilit.com

Table 2: Calcium Binding Properties of Calmodulin (CaM)

irispublishers.comirispublishers.comresearchgate.netresearchgate.netwikipedia.orgscilit.com| Parameter | Value / Description | Reference |

|---|---|---|

| Stoichiometry | 4 Ca²⁺ ions per CaM molecule | |

| Binding Sites | Two globular domains (N- and C-terminal), each with two EF-hand motifs | |

| Relative Affinity | C-terminal domain has a ~6-fold higher affinity for Ca²⁺ than the N-terminal domain | |

| Cooperativity | Positive cooperativity observed within each globular domain | |

| Effect of Target Binding | Affinity for Ca²⁺ is significantly increased upon binding to a target protein |

Allosteric Regulation and Conformational Changes Induced by Binding

The binding of ligands like calcium is a primary mechanism for allosteric regulation, where binding at one site on a protein influences activity at another, distant site. This is mediated by induced conformational changes. youtube.com

The binding of Ca²⁺ to the EF-hands of calmodulin is a classic example. In its calcium-free (apo) state, calmodulin adopts a "closed" conformation where its hydrophobic target-binding regions are buried. researchgate.net Upon Ca²⁺ binding, the protein undergoes a dramatic conformational shift to an "open" state. nih.govpnas.org This change exposes hydrophobic patches on the protein's surface, creating a binding site for a wide range of target enzymes and proteins, thereby activating them. researchgate.netyoutube.com This Ca²⁺-induced structural change is the physical basis for how calmodulin transduces a calcium signal into a functional cellular response. researchgate.net

Similarly, substrate binding can induce conformational changes in enzymes. Studies on 5-oxoprolinase suggest that the binding of its substrates, 5-oxo-L-proline and ATP, induces a conformational change that facilitates the catalytic reaction. nih.gov This induced-fit mechanism ensures high specificity and catalytic efficiency. nih.gov

Influence on Cellular Homeostasis Regulation

The compound Calcium bis(1-acetyl-5-oxo-L-prolinate) can be expected to influence cellular homeostasis through its two constituent parts: calcium and the metabolic precursor to glutamate.

Calcium Homeostasis: Cells maintain a very low resting concentration of free cytosolic calcium (around 100-200 nM) against a much higher extracellular concentration. nih.gov This steep gradient is crucial for calcium's role as a signaling molecule and is maintained by a complex machinery of pumps (like PMCA and SERCA) and exchangers that actively remove Ca²⁺ from the cytosol. nih.gov By delivering calcium ions, the compound can directly participate in the dynamic calcium homeostasis network, which regulates everything from muscle contraction and neurotransmitter release to gene expression and cell proliferation. youtube.comyoutube.com

Metabolic and Redox Homeostasis: The 5-oxo-L-prolinate component, by being converted to glutamate, can influence cellular metabolic balance. nih.gov Glutamate is not only a key metabolite linking the TCA and urea cycles but is also a critical component for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells. nih.govnih.govnih.gov Glutathione plays a central role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS). nih.gov Therefore, by providing a substrate for glutamate synthesis, the compound can support the glutathione system and contribute to maintaining cellular redox homeostasis. nih.govnih.gov The balance of glutamate itself is critical, particularly in the central nervous system, where it is a major excitatory neurotransmitter and its levels are tightly controlled to prevent excitotoxicity. frontiersin.orgmdpi.com

Modulation of Intracellular Calcium Dynamics in Isolated Cell Lines

No studies were found that investigated the effects of Calcium bis(1-acetyl-5-oxo-L-prolinate) on intracellular calcium signaling pathways, such as calcium influx, release from intracellular stores, or the activity of calcium-dependent proteins in any isolated cell lines.

Regulation of Amino Acid Pool Homeostasis

There is a lack of published research on the role of Calcium bis(1-acetyl-5-oxo-L-prolinate) in the regulation of intracellular or extracellular amino acid concentrations, its influence on amino acid transport systems, or its impact on metabolic pathways involving amino acids within cellular models.

Advanced Analytical Methodologies in Academic Research

Development and Validation of Chromatographic Techniques for Research Quantification

Chromatographic methods are fundamental in determining the purity of "Calcium bis(1-acetyl-5-oxo-L-prolinate)" and quantifying its presence in various research samples.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of "Calcium bis(1-acetyl-5-oxo-L-prolinate)." A typical reversed-phase HPLC method would be developed to separate the 1-acetyl-5-oxo-L-prolinate anion from potential impurities and degradation products. The method's validation would ensure its accuracy, precision, and linearity over a specified concentration range. Key parameters for such an analysis are outlined in the table below.

Table 1: Representative HPLC Parameters for Analysis of 1-acetyl-5-oxo-L-prolinate

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., Acetonitrile or Methanol). | Eluent to carry the sample through the column and effect separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detector | UV-Vis Detector | Monitors the eluent for the analyte, typically at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the molecule. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

| Column Temperature | 25-30 °C | Maintained constant to ensure reproducible retention times. |

| Quantification | External Standard Calibration Curve | A series of known concentrations are analyzed to create a curve for determining the concentration of unknown samples. |

This table represents a typical, hypothetical setup for HPLC analysis, as specific validated methods for this exact compound are not widely published in public literature.

While the direct analysis of a salt like "Calcium bis(1-acetyl-5-oxo-L-prolinate)" is not suitable for Gas Chromatography (GC) due to its non-volatility, GC-MS is an invaluable tool for identifying its metabolites after biological transformation. The primary metabolite of interest would be 1-acetyl-5-oxo-L-proline, which itself is a derivative of pyroglutamic acid. hmdb.ca For GC-MS analysis, metabolites extracted from a biological matrix (e.g., cell culture media, plasma) would require a derivatization step, such as silylation, to increase their volatility and thermal stability. Following separation on the GC column, the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, allowing for structural elucidation.

Mass Spectrometry-Based Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for investigating the mechanisms of action of compounds. nih.gov When coupled with separation techniques, it can provide detailed insights into metabolic pathways and protein interactions.

Metabolomics studies are broadly categorized as untargeted or targeted, both of which can be applied to understand the metabolic impact of "Calcium bis(1-acetyl-5-oxo-L-prolinate)". metabolon.comresearchgate.net

Targeted metabolomics focuses on the precise measurement and quantification of a specific, predefined set of metabolites. metabolon.com In the context of "Calcium bis(1-acetyl-5-oxo-L-prolinate)," a targeted approach would be used to quantify the levels of the parent anion, its known precursor pyroglutamic acid, and related amino acids like proline and glutamate (B1630785). nih.gov This hypothesis-driven method provides high sensitivity and specificity for validating pathways identified in untargeted studies. youtube.comnih.gov

Both approaches typically utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to achieve the necessary separation and detection of a wide range of metabolites. nih.gov

Identifying which proteins a compound interacts with is critical for understanding its mechanism of action. pnas.org Chemical proteomics provides a suite of techniques to discover these direct and indirect interactions in a complex biological system. nih.govsci-hub.semdpi.com A common strategy is an affinity purification-mass spectrometry (AP-MS) approach.

Table 2: Hypothetical Workflow for Identifying Protein Interactions

| Step | Description |

|---|---|

| 1. Probe Synthesis | A chemical probe is synthesized by modifying the 1-acetyl-5-oxo-L-prolinate molecule with a reactive group and a purification tag (e.g., biotin). |

| 2. Cell Lysate Incubation | The probe is incubated with a cell lysate, allowing it to bind to its target proteins. |

| 3. Affinity Purification | The probe-protein complexes are captured from the lysate using an affinity matrix (e.g., streptavidin beads that bind to the biotin (B1667282) tag). |

| 4. Protein Elution & Digestion | The bound proteins are washed to remove non-specific binders and then eluted from the matrix. They are subsequently digested into smaller peptides using an enzyme like trypsin. |

| 5. LC-MS/MS Analysis | The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the amino acid sequences of the peptides. |

| 6. Protein Identification | The peptide sequences are matched against a protein database to identify the proteins that were captured by the probe. |

This methodology can reveal not only the intended "on-target" proteins but also unintended "off-target" interactions, providing a comprehensive view of the compound's cellular interactome. nih.govnih.gov

Advanced Imaging Techniques for Cellular Research

Advanced cellular imaging allows researchers to visualize the effects of a compound within intact cells in real-time. biocompare.comoup.com While direct imaging of a non-fluorescent molecule like "Calcium bis(1-acetyl-5-oxo-L-prolinate)" is challenging, its effects on cellular processes can be observed using various microscopy techniques. nih.gov

Researchers can use fluorescent biosensors or dyes to monitor specific cellular events that may be modulated by the compound. researchgate.net For instance, if the compound is hypothesized to affect cellular energy or calcium homeostasis, techniques like confocal or fluorescence microscopy could be used to observe:

Changes in mitochondrial membrane potential.

Fluctuations in intracellular calcium concentrations.

Alterations in cell morphology or the localization of specific proteins. nih.gov

Live-cell imaging, in particular, provides kinetic data, revealing how cells respond to the compound over time, which is information that endpoint assays cannot capture. biocompare.com These imaging approaches are vital for connecting molecular interactions to functional outcomes at the cellular level. oup.com

Fluorescence Microscopy for Subcellular Localization

Fluorescence microscopy is a cornerstone of cell biology, enabling the visualization of specific cellular components with high contrast. This technique relies on the use of fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength. By labeling specific proteins or molecules of interest with these fluorescent tags, researchers can determine their location within the cell.

The general process involves introducing a fluorescent probe into the cells. This can be a fluorescent dye that specifically binds to the target molecule or a genetically encoded fluorescent protein (like GFP) fused to a protein of interest. Once labeled, the cells are illuminated with light of the fluorophore's excitation wavelength, and the emitted fluorescence is captured by a sensitive camera to generate an image. This allows for the precise mapping of the molecule's distribution in different organelles, such as the nucleus, mitochondria, or cytoplasm.

Despite the utility of this technique, no studies have been published that utilize fluorescence microscopy to determine the subcellular localization of Calcium bis(1-acetyl-5-oxo-L-prolinate). Such research would theoretically involve either a fluorescently labeled version of the compound or a fluorescent sensor that specifically binds to it within the cell.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Calcium bis(1-acetyl-5-oxo-L-prolinate), and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves reacting 1-acetyl-5-oxo-L-proline with calcium hydroxide or calcium carbonate in aqueous or solvent-based systems. Purity validation requires hyphenated techniques such as HPLC coupled with mass spectrometry (LC-MS) to detect impurities below 0.1% . X-ray diffraction (XRD) can confirm crystalline structure, while elemental analysis (EA) verifies stoichiometry. For reproducibility, document reaction parameters (pH, temperature, molar ratios) and compare results against reference spectra in peer-reviewed databases .

Q. Which spectroscopic techniques are most effective for characterizing the coordination chemistry of Calcium bis(1-acetyl-5-oxo-L-prolinate)?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate and amide functional groups, focusing on shifts in ν(C=O) and ν(N–H) bands. Solid-state nuclear magnetic resonance (ssNMR) can resolve calcium coordination environments, particularly ¹³C and ⁴³Ca signals. Complement with X-ray absorption near-edge structure (XANES) to probe local electronic structure .

Q. How can researchers address discrepancies in solubility data reported for Calcium bis(1-acetyl-5-oxo-L-prolinate)?

- Methodological Answer : Contradictions often arise from solvent polarity, pH, or temperature variations. Standardize measurements using dynamic light scattering (DLS) for colloidal suspensions or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-validate with computational solubility predictions via COSMO-RS models .

Advanced Research Questions

Q. What mechanistic insights exist for the role of Calcium bis(1-acetyl-5-oxo-L-prolinate) in biological systems, and how can these be tested experimentally?

- Methodological Answer : Hypothesize its interaction with calcium-binding proteins (e.g., calmodulin) using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities. For in vitro studies, employ fluorescence microscopy with calcium-sensitive dyes (e.g., Fluo-4) to track intracellular calcium flux in cell lines. Compare results with molecular dynamics (MD) simulations of ligand-protein docking .

Q. How does the stability of Calcium bis(1-acetyl-5-oxo-L-prolinate) vary under different environmental conditions, and what degradation pathways dominate?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–80% RH) and temperature (25–60°C) using thermogravimetric analysis (TGA) and high-resolution mass spectrometry (HRMS). Identify degradation products (e.g., decarboxylation or hydrolysis intermediates) via tandem MS/MS. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life .

Q. What computational strategies are suitable for predicting the reactivity of Calcium bis(1-acetyl-5-oxo-L-prolinate) in catalytic or pharmaceutical applications?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Pair with molecular electrostatic potential (MEP) maps to visualize charge distribution. Validate predictions experimentally via cyclic voltammetry (CV) or kinetic isotope effect (KIE) studies .

Contradiction Resolution & Theoretical Frameworks

Q. How can conflicting structural data (e.g., XRD vs. NMR) for Calcium bis(1-acetyl-5-oxo-L-prolinate) be reconciled?

- Methodological Answer : XRD provides definitive crystal packing but may miss dynamic solution-phase conformers. Use variable-temperature NMR (VT-NMR) to probe conformational flexibility in solution. For ambiguous cases, cross-reference with small-angle X-ray scattering (SAXS) or neutron diffraction data .

Q. What theoretical frameworks guide the design of experiments involving Calcium bis(1-acetyl-5-oxo-L-prolinate) in complex matrices (e.g., biological fluids)?

- Methodological Answer : Adopt the "quadripolar model" to align experimental design with epistemological (e.g., ligand-receptor theory), morphological (e.g., matrix effects), and technical (e.g., separation protocols) considerations. For example, use size-exclusion chromatography (SEC) coupled with ICP-MS to differentiate free vs. protein-bound calcium species .

Data Presentation Guidelines

- Tables/Figures : Include comparative solubility tables (e.g., logP vs. pH) and degradation kinetic plots. Cite computational software (e.g., Gaussian, VASP) and experimental protocols in figure captions .

- Referencing : Prioritize primary literature from ACS, RSC, or Springer journals. Avoid non-peer-reviewed platforms per and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.